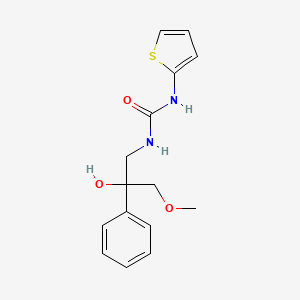

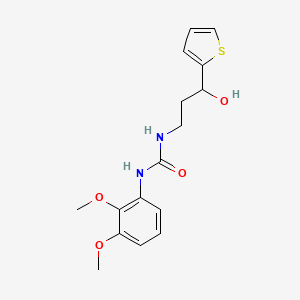

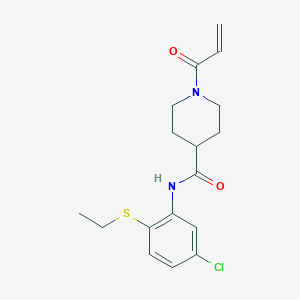

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as HMPU-12 and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry and Biochemistry Applications

- Acetylcholinesterase Inhibition : Flexible urea derivatives have been synthesized and assessed for antiacetylcholinesterase activity. These compounds optimize spacer length for efficient interaction with enzyme hydrophobic binding sites, suggesting potential applications in treating diseases like Alzheimer's (Vidaluc et al., 1995).

- Anion Recognition and Gelation Properties : Urea compounds form hydrogels in acidic conditions, and their rheology and morphology can be tuned by the identity of the anion. This implies applications in materials science for creating responsive materials (Lloyd & Steed, 2011).

- Photophysical and Theoretical Studies : Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes were synthesized, showing effects on electronic properties and potential for photophysical applications (Singh et al., 2016).

- Inhibitors of Protein Kinases : Pyridylthiazole-based ureas act as inhibitors of Rho-associated protein kinases, highlighting their potential in cancer therapy and as tools for studying signal transduction (Pireddu et al., 2012).

Materials Science and Corrosion Inhibition

- Corrosion Inhibition : Urea derivatives have shown potential as corrosion inhibitors for mild steel in acid solutions, indicating their utility in protecting industrial materials (Bahrami & Hosseini, 2012).

Spectroscopic and Computational Studies

- Spectroscopic Characterization : New imidazole derivatives have been synthesized and characterized, showing specific reactive properties based on combined experimental and computational approaches. This has implications for understanding the reactivity of similar urea compounds in biochemical and pharmacological contexts (Hossain et al., 2018).

Chemical Synthesis and Analysis

- Masked Isocyanates for Carbamoylation : Hindered ureas act as masked isocyanates, allowing for the facile carbamoylation of nucleophiles under neutral conditions. This highlights their utility in synthetic chemistry for the preparation of a variety of amine derivatives (Hutchby et al., 2009).

properties

IUPAC Name |

1-(2-hydroxy-3-methoxy-2-phenylpropyl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-20-11-15(19,12-6-3-2-4-7-12)10-16-14(18)17-13-8-5-9-21-13/h2-9,19H,10-11H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYPMGSSYGBERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNC(=O)NC1=CC=CS1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2747409.png)

![methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2747411.png)

![ethyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2747423.png)

![6-(4-Methylphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2747424.png)

![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)

![3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747431.png)